molecular formula C17H18N2O4 B4050529 2-(3,4-dimethylphenoxy)-N-(2-nitrophenyl)propanamide

2-(3,4-dimethylphenoxy)-N-(2-nitrophenyl)propanamide

Cat. No.: B4050529
M. Wt: 314.34 g/mol
InChI Key: UIXSBYBQWJDEIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethylphenoxy)-N-(2-nitrophenyl)propanamide is a useful research compound. Its molecular formula is C17H18N2O4 and its molecular weight is 314.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.12665706 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Electronics

One area of study involves molecular electronic devices utilizing compounds with nitroamine redox centers. These devices exhibit significant on-off ratios and negative differential resistance, highlighting the potential of such compounds in electronic applications (Jia Chen et al., 1999).

Ionophore for Potentiometric Sensors

Compounds like Dimethyl-4,4-dimethoxy-5,6,5',6'-dimethylene dioxy biphenyl-2,2-dicarboxylate have been used as ionophores in sensors for detecting specific ions, such as barium, demonstrating the utility of similar compounds in creating selective, high-performance sensors (S. Hassan et al., 2003).

Photophysics and Electrochemistry

Research into phlorin macrocycles, which include derivatives with nitrophenyl groups, explores their redox and photochemical properties. These studies contribute to understanding the electronic characteristics of such compounds, which could be leveraged in photovoltaic devices or sensors (Allen J. Pistner et al., 2013).

Polymer Science

In polymer science, the synthesis and characterization of cationic polymers that can switch to a zwitterionic form upon irradiation demonstrate the potential of compounds with nitrophenyl groups in developing light-responsive materials. These materials have applications ranging from DNA condensation and release to antibacterial surfaces (Patrik Sobolčiak et al., 2013).

Cancer Research and Chemoprevention

Although not directly related to "2-(3,4-dimethylphenoxy)-N-(2-nitrophenyl)propanamide," studies on chemopreventive agents in cancer research illustrate the broad interest in compounds with potential therapeutic effects. The evaluation of these compounds in animal models and clinical trials underscores the importance of chemical research in developing new treatments (C. Boone et al., 1990).

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(2-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-11-8-9-14(10-12(11)2)23-13(3)17(20)18-15-6-4-5-7-16(15)19(21)22/h4-10,13H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXSBYBQWJDEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)NC2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dimethylphenoxy)-N-(2-nitrophenyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-(3,4-dimethylphenoxy)-N-(2-nitrophenyl)propanamide
Reactant of Route 3
Reactant of Route 3
2-(3,4-dimethylphenoxy)-N-(2-nitrophenyl)propanamide
Reactant of Route 4
Reactant of Route 4
2-(3,4-dimethylphenoxy)-N-(2-nitrophenyl)propanamide
Reactant of Route 5
Reactant of Route 5
2-(3,4-dimethylphenoxy)-N-(2-nitrophenyl)propanamide
Reactant of Route 6
Reactant of Route 6
2-(3,4-dimethylphenoxy)-N-(2-nitrophenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.